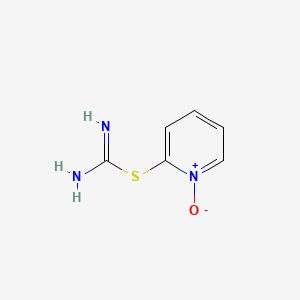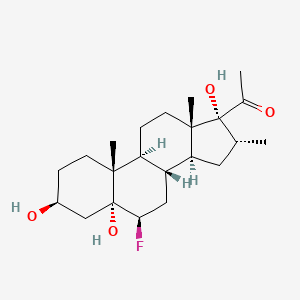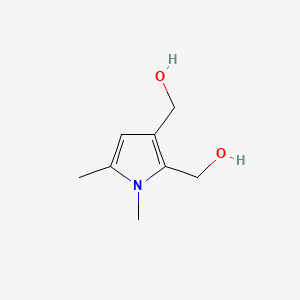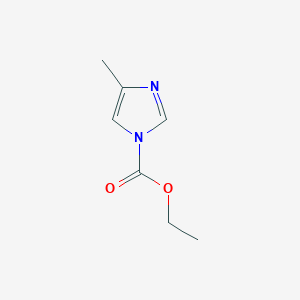
Ethyl 4-methyl-1h-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-1h-imidazole-1-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl ester group attached to the imidazole ring, which is substituted with a methyl group at the fourth position. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-1h-imidazole-1-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is mild and tolerant to various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound often employs multi-component reactions involving α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts such as erbium triflate. This method allows for the efficient synthesis of highly substituted imidazole derivatives in excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-1h-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl group at the fourth position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced alcohol derivatives, and various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-1h-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 4-methyl-1h-imidazole-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which can then interact with specific targets in biological systems .
Comparación Con Compuestos Similares
Ethyl 4-methyl-1h-imidazole-1-carboxylate can be compared with other similar compounds, such as:
Methyl 1h-imidazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Ethyl-4-methylimidazole: Similar structure but with an ethyl group at the second position instead of an ester group.
Ethyl 1h-imidazole-1-carboxylate: Similar structure but without the methyl group at the fourth position.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Propiedades
Número CAS |
6338-46-1 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
ethyl 4-methylimidazole-1-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-3-11-7(10)9-4-6(2)8-5-9/h4-5H,3H2,1-2H3 |
Clave InChI |
NXDWDEXVTBLVIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=C(N=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



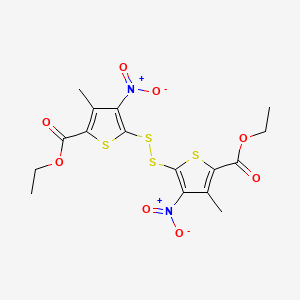


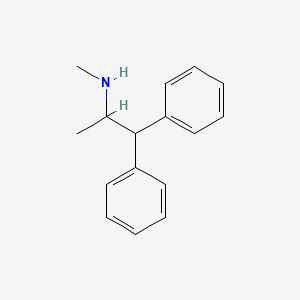

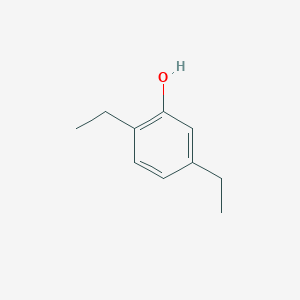

![N-[4-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)phenyl]butanamide](/img/structure/B12804771.png)
